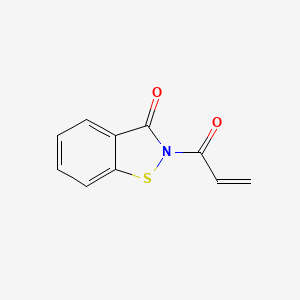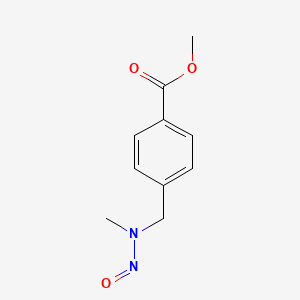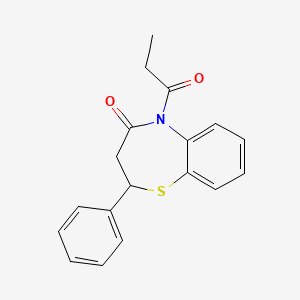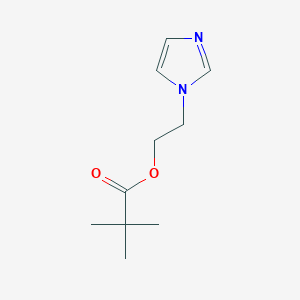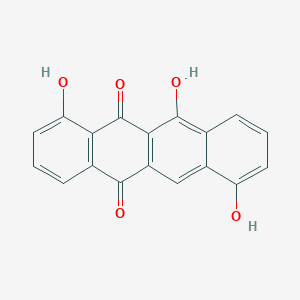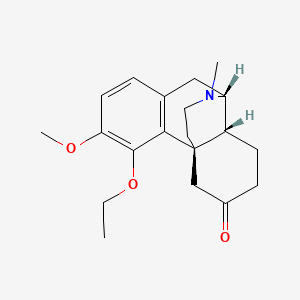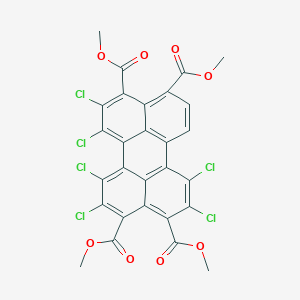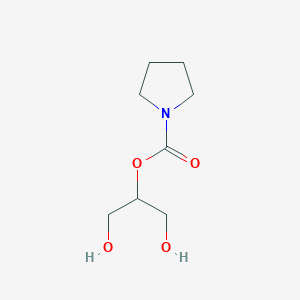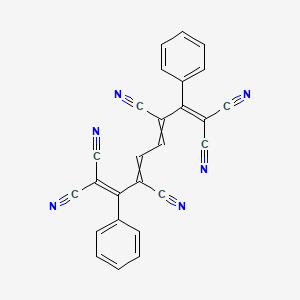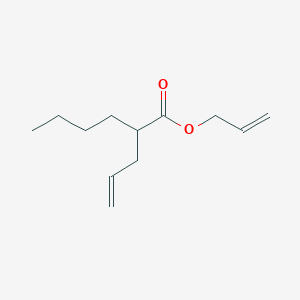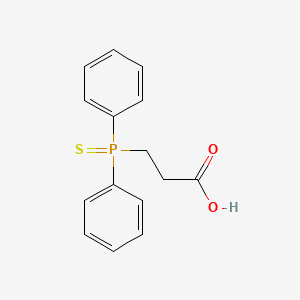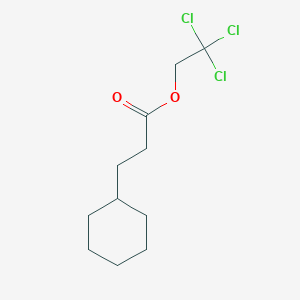![molecular formula C21H19BrN2O3 B14339764 N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 93825-68-4](/img/structure/B14339764.png)
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a bromine atom, two methoxy groups, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a dimethoxybenzene derivative followed by coupling with a pyridine carboxamide. The reaction conditions often include the use of N-bromosuccinimide (NBS) for bromination and palladium-catalyzed cross-coupling reactions for the formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrogenated derivatives, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure with a chloro group instead of a pyridine ring.
4-Bromo-2,5-dimethoxyphenethylamine: Similar structure with an ethylamine group instead of a pyridine carboxamide.
Uniqueness
N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to the presence of both a pyridine ring and a carboxamide group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93825-68-4 |
|---|---|
Fórmula molecular |
C21H19BrN2O3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
N-[4-bromo-2-[dimethoxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H19BrN2O3/c1-26-21(27-2,16-6-4-3-5-7-16)18-14-17(22)8-9-19(18)24-20(25)15-10-12-23-13-11-15/h3-14H,1-2H3,(H,24,25) |
Clave InChI |
OACXSIBWGHCMHA-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Br)NC(=O)C3=CC=NC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


